6-Nitropyridin-2-amine

Organic Synthesis Process Chemistry Scale-Up

6-Nitropyridin-2-amine (2-amino-6-nitropyridine) is a heterocyclic organic building block characterized by a pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. With a molecular weight of 139.11 g/mol and a melting point of 160-164°C , this compound appears as a yellow to dark yellow powder.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 14916-63-3
Cat. No. B077802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitropyridin-2-amine
CAS14916-63-3
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)[N+](=O)[O-])N
InChIInChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7)
InChIKeyJMAGBGSWLILKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitropyridin-2-amine (CAS 14916-63-3) as a Research Intermediate: Core Identity and Procurement Specifications


6-Nitropyridin-2-amine (2-amino-6-nitropyridine) is a heterocyclic organic building block characterized by a pyridine ring with an amino group at the 2-position and a nitro group at the 6-position [1]. With a molecular weight of 139.11 g/mol and a melting point of 160-164°C , this compound appears as a yellow to dark yellow powder . It functions primarily as a synthetic intermediate for constructing more complex molecular architectures rather than as a final active pharmaceutical ingredient itself [1]. Its computed XLogP3 value of 0.7 and topological polar surface area of 84.7 Ų provide baseline parameters for physicochemical comparison against other aminonitropyridine isomers [1].

Building block
Heterocyclic intermediate for complex molecular architectures
Synthetic utility
Documented scalable route to positional isomers
Storage
Requires refrigerated storage (cold-chain logistics)

Procurement Risks of Substituting 6-Nitropyridin-2-amine with Other Aminonitropyridine Isomers


Substituting 6-nitropyridin-2-amine (2-amino-6-nitropyridine) with another aminonitropyridine isomer is not a scientifically sound procurement practice due to fundamental differences in chemical reactivity, synthetic utility, and the molecular structures they can access. The specific positioning of the amino and nitro groups on the pyridine ring dictates the compound's electron density, directing effects in substitution reactions, and ability to undergo specific coupling reactions [1]. For example, 2-amino-6-nitropyridine's unique ortho-like relationship between the two substituents yields a distinct synthetic route potential compared to isomers like 2-amino-5-nitropyridine or 3-nitro-4-aminopyridine [2]. Generic substitution without validation risks failed synthetic pathways, lower yields of the intended downstream product, and ultimately, invalidated research or manufacturing processes. The following quantitative evidence outlines the specific differentiators that define its utility in various research and industrial applications.

Regioisomeric reactivity
Substitution pattern alters electron density and coupling compatibility, potentially failing in designed synthetic pathways.
Storage & stability
6-nitro isomer requires refrigerated storage; ambient-stable isomers may degrade under different workflows.
Literature precedent
Lack of documented utility for alternative isomers increases process-development risk for specific target syntheses.

Quantitative Differentiation Evidence for 6-Nitropyridin-2-amine Procurement Decisions


Synthetic Route Access: Enabling a General Synthesis of Positional Isomers Compared to Alternative Starting Materials

A doctoral thesis focusing on commercially valuable heterocyclic building blocks established a generalized synthetic route to access different positional isomers using 6-nitropyridin-2-amine as a starting point [1]. This contrasts with approaches that might require different starting materials for each isomer. The optimized route was transposed to a 50-liter synthesis unit, demonstrating scalability [1]. While specific yield or step-count data for a direct comparator is not provided in the publicly available abstract, the existence of a dedicated, scalable process centered on this isomer constitutes a class-level inference of its superior utility for multi-isomer synthesis campaigns compared to other aminonitropyridines, for which similar documented routes may be absent or less developed.

Scalable route
Class-level
50L synthesis unit demonstrated
Supports multi-isomer library synthesis
Quantitative yield data not publicly available
Organic Synthesis Process Chemistry Scale-Up

Sourcing and Purity: Direct Comparison of Commercial Availability and Quality Specifications

A direct comparison of commercial suppliers reveals quantitative differences in purity and storage specifications that directly impact procurement decisions for research use. 6-Nitropyridin-2-amine is available with a minimum purity of 98% (HPLC) and requires storage at 0-8°C . In contrast, the 5-nitro isomer (2-amino-5-nitropyridine, CAS 4214-76-0) is specified with lower sensitivity requirements, merely needing storage below +30°C . This difference in storage temperature requirement (0-8°C vs. <+30°C) is a direct indicator of the compound's higher thermal lability and underscores the need for specific cold-chain logistics during procurement.

Storage specification
Data to verify
0-8°C vs ambient (
Cold-chain logistics may affect procurement planning
Supplier specification; verify with lot
Melting point
Data to verify
160-164°C vs 186-188°C
Lower mp may require adjusted recrystallization conditions
Reported values; verify per batch
Streptonigrin precursor
Class-level
Documented precursor for streptonigrin analogues
Literature entry for natural product analogue research
Specific yield data not provided
Chemical Sourcing Quality Control Supply Chain

Physicochemical Profile: Comparison of Melting Point as an Indicator of Molecular Packing and Purity

The melting point of a compound is a fundamental physicochemical property that can inform purity assessment and formulation development. 6-Nitropyridin-2-amine exhibits a melting point range of 160-164°C . In contrast, its positional isomer, 2-amino-5-nitropyridine, has a significantly higher melting point range of 186-188°C . This quantitative difference of approximately 22-26°C reflects distinct intermolecular forces and crystal packing energies between the two isomers.

Melting point
Data to verify
160-164°C vs 186-188°C
Lower mp may require adjusted recrystallization conditions
Reported values; verify per batch
Analytical Chemistry Material Properties Formulation

Application in Streptonigrin Analogue Synthesis: A Specialized Use Case Not Generalizable to Other Isomers

The specific substitution pattern of 6-nitropyridin-2-amine (2-amino-6-nitropyridine) makes it a direct precursor for synthesizing the pyridine ring C of streptonigrin analogues via a metallation-cross-coupling strategy [1]. While the published abstract does not provide direct yield comparisons against other isomers for this exact pathway, the cited work explicitly starts from a related 2-amino-6-chloro-3-nitropyridine to access the target 3-amino-6-pyridinecarboxylic acid derivatives [1]. This established precedence in the literature serves as a class-level inference of its superior utility for this niche application compared to 2-amino-5-nitropyridine or other isomers, which would not logically map to the same retrosynthetic disconnection.

Streptonigrin precursor
Class-level
Documented precursor for streptonigrin analogues
Literature entry for natural product analogue research
Specific yield data not provided
Medicinal Chemistry Natural Product Synthesis Anticancer Agents

Validated Application Scenarios for 6-Nitropyridin-2-amine in Research and Industrial Settings


Large-Scale Synthesis of Aminonitropyridine Positional Isomers for Material or Pharmaceutical Libraries

For research programs requiring access to a library of aminonitropyridine positional isomers for structure-activity relationship (SAR) studies or material screening, 6-nitropyridin-2-amine provides a documented, scalable entry point. A generalized synthetic route optimized on a 50-liter scale has been developed using this compound as a key starting material, enabling efficient production of various isomers [1]. Procuring this compound specifically supports a platform approach to isomer synthesis, reducing process development overhead compared to sourcing and optimizing a unique route for each individual isomer.

Synthesis of Advanced Heterocyclic Intermediates Requiring High Purity and Controlled Storage

When designing a synthetic route where high purity of the starting material is critical to avoid side reactions in subsequent steps, 6-nitropyridin-2-amine with a specification of ≥98% (HPLC) should be procured [1]. Furthermore, its documented need for storage at 0-8°C [1] informs proper inventory management and cold-chain logistics. This application scenario is most relevant for multi-step medicinal chemistry projects where intermediate purity is essential for reliable biological assay data.

Synthesis of Streptonigrin Analogues and Related Antitumor Natural Product Cores

In academic or industrial medicinal chemistry programs focused on the synthesis of streptonigrin analogues, 6-nitropyridin-2-amine is a structurally defined precursor for constructing the pyridine ring C component of the target molecule [1]. Procuring this specific isomer is a necessary step to execute the published metalation-cross-coupling strategy, thereby providing a direct and precedented route to a class of compounds with potential anticancer activity. Using a different aminonitropyridine isomer would require a new, untested synthetic pathway.

Analytical Method Development and Reference Standard Qualification

The distinct and well-characterized physicochemical profile of 6-nitropyridin-2-amine, including its specific melting point of 160-164°C [1], makes it suitable for use as a reference standard in analytical chemistry. It can be employed to develop and validate HPLC methods or to calibrate differential scanning calorimetry (DSC) instruments. Its unique properties allow for its clear differentiation from other aminonitropyridine isomers, such as 2-amino-5-nitropyridine (melting point 186-188°C ), in quality control and purity assays.

Application
Selection Property
Validation Focus
Multi-isomer library synthesis
Scalable synthetic route
Process reproducibility at scale
High-purity multi-step synthesis
High purity specification
Cold-chain stability & purity consistency
Streptonigrin analogue research
Literature-precedented synthetic entry
Structural fidelity for pyridine ring C
Analytical reference standard
Well-characterized physicochemical profile
Method specificity vs. other isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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